N-{4-[(mesitylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Overview
Description
N-{4-[(mesitylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a mesitylamino group, a sulfonyl group, and a nitro group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(mesitylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Mesitylamino Group: The mesitylamino group can be attached through a nucleophilic substitution reaction, where mesitylamine reacts with a suitable sulfonyl chloride derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(mesitylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the mesitylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-{4-[(mesitylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{4-[(mesitylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with protein active sites.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(phenylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- N-{4-[(tolylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Uniqueness
N-{4-[(mesitylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-methyl-4-nitro-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-12-9-13(2)18(14(3)10-12)23-31(29,30)16-7-5-15(6-8-16)22-20(26)19-17(25(27)28)11-21-24(19)4/h5-11,23H,1-4H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLIPPUPWJBZCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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